molecular formula C26H20N2S B12606747 N-Phenyl-N-[(E)-phenyl(phenylimino)methyl]benzenecarbothioamide CAS No. 874124-48-8

N-Phenyl-N-[(E)-phenyl(phenylimino)methyl]benzenecarbothioamide

Cat. No.: B12606747
CAS No.: 874124-48-8
M. Wt: 392.5 g/mol
InChI Key: MWSMPPMMCLCTKP-UHFFFAOYSA-N
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Description

N-Phenyl-N-[(E)-phenyl(phenylimino)methyl]benzenecarbothioamide is an organic compound with a complex structure, characterized by the presence of multiple phenyl groups and a thioamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Phenyl-N-[(E)-phenyl(phenylimino)methyl]benzenecarbothioamide typically involves the reaction of aniline derivatives with carbon disulfide and subsequent reactions with other aromatic compounds. The reaction conditions often require controlled temperatures and the presence of catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-Phenyl-N-[(E)-phenyl(phenylimino)methyl]benzenecarbothioamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioamide group to an amine.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the phenyl rings .

Scientific Research Applications

N-Phenyl-N-[(E)-phenyl(phenylimino)methyl]benzenecarbothioamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-Phenyl-N-[(E)-phenyl(phenylimino)methyl]benzenecarbothioamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-Phenyl-N-[(E)-phenyl(phenylimino)methyl]benzenecarbothioamide include other thioamides and aromatic compounds with multiple phenyl groups, such as:

Uniqueness

What sets this compound apart from these similar compounds is its specific arrangement of phenyl groups and the presence of the (E)-phenyl(phenylimino)methyl moiety.

Properties

CAS No.

874124-48-8

Molecular Formula

C26H20N2S

Molecular Weight

392.5 g/mol

IUPAC Name

N-(C,N-diphenylcarbonimidoyl)-N-phenylbenzenecarbothioamide

InChI

InChI=1S/C26H20N2S/c29-26(22-15-7-2-8-16-22)28(24-19-11-4-12-20-24)25(21-13-5-1-6-14-21)27-23-17-9-3-10-18-23/h1-20H

InChI Key

MWSMPPMMCLCTKP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=NC2=CC=CC=C2)N(C3=CC=CC=C3)C(=S)C4=CC=CC=C4

Origin of Product

United States

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